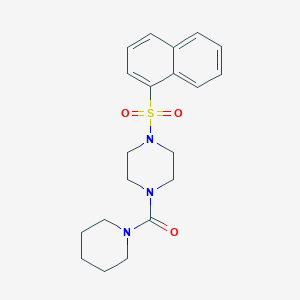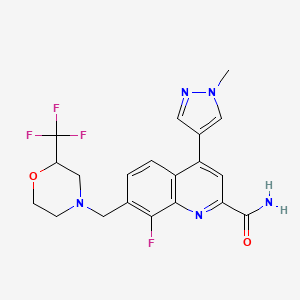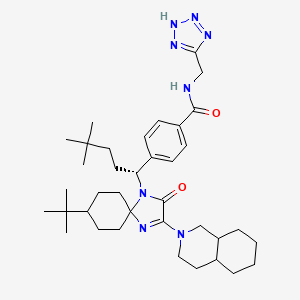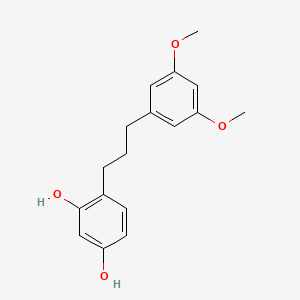
1-(Naphthylsulfonyl)-4-(piperidin-1-ylcarbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfonylated piperazine derivative 1 is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a sulfonyl group attached to a piperazine ring, which imparts unique chemical and biological properties. The sulfonyl group enhances the solubility and stability of the compound, making it a valuable candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfonylated piperazine derivative 1 typically involves the reaction of a piperazine derivative with a sulfonyl chloride. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization gives the desired sulfonylated piperazine derivative.
Industrial Production Methods: In industrial settings, the production of sulfonylated piperazine derivatives can be scaled up using batch or flow reactors. A simplified procedure involves the use of protonated piperazine in a one-pot-one-step reaction, catalyzed by metal ions supported on commercial polymeric resins . This method is efficient and aligns with the principles of green and sustainable chemistry.
Chemical Reactions Analysis
Types of Reactions: Sulfonylated piperazine derivative 1 undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the sulfonyl group acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and substituted piperazines.
Scientific Research Applications
Sulfonylated piperazine derivative 1 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It shows promise as a drug candidate for the treatment of tuberculosis and other bacterial infections.
Industry: The compound is used in the development of new materials with enhanced stability and solubility.
Mechanism of Action
The mechanism of action of sulfonylated piperazine derivative 1 involves the inhibition of specific enzymes. For instance, it targets the essential flavoenzyme DprE1 in Mycobacterium tuberculosis, blocking the synthesis of the cell wall precursor decaprenyl phosphoarabinose . This inhibition leads to the lysis of the bacterial cell, making it an effective antibacterial agent.
Comparison with Similar Compounds
Macozinone (MCZ): A tuberculosis drug candidate that also targets DprE1 but has different solubility and stability profiles.
Benzothiazinones (BTZ): These compounds are potent DprE1 inhibitors with minimal inhibitory concentrations in the nanomolar range.
Uniqueness: Sulfonylated piperazine derivative 1 is unique due to its enhanced solubility and stability compared to other similar compounds. The presence of the sulfonyl group decreases hydrophobicity, which may increase solubility in physiological conditions .
Properties
Molecular Formula |
C20H25N3O3S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
(4-naphthalen-1-ylsulfonylpiperazin-1-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C20H25N3O3S/c24-20(21-11-4-1-5-12-21)22-13-15-23(16-14-22)27(25,26)19-10-6-8-17-7-2-3-9-18(17)19/h2-3,6-10H,1,4-5,11-16H2 |
InChI Key |
FVGJQXBVEVXXEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[[2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-4-fluoro-5-methylpyrazol-3-yl]-5-methoxypyrimidin-4-yl]amino]pyridine-3-carboxylate](/img/structure/B10836278.png)



![[(1R,2R,3S,4R)-2,3-dihydroxy-4-[(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]methyl sulfamate](/img/structure/B10836291.png)
![2-(3-aminopyrrolidin-1-yl)-6-chloro-N-[2-morpholin-4-yl-2-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]quinoline-5-carboxamide](/img/structure/B10836299.png)

![N'-[(Z)-anthracen-9-ylmethylideneamino]-N-(3-chlorophenyl)butanediamide](/img/structure/B10836329.png)
![2-[4-(dimethylamino)-1-[(4-ethoxy-2,6-difluorophenyl)methyl]pyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine](/img/structure/B10836340.png)



![Cyclohexyl(3-(naphthalen-1-ylsulfonyl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B10836359.png)

